molecular formula C16H13NO5 B4399827 3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate

3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate

Cat. No. B4399827
M. Wt: 299.28 g/mol
InChI Key: QCGGEERRXPXLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate, also known as BPAP, is a chemical compound that has gained attention for its potential use in scientific research. BPAP is a derivative of the neurotransmitter dopamine and has been found to have unique biochemical and physiological effects.

Mechanism of Action

3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate acts as a partial agonist at dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. This pathway is involved in reward and motivation, and dopamine release in this pathway is associated with feelings of pleasure and reinforcement. This compound's partial agonist activity at D3 receptors may be responsible for its potential as a treatment for drug addiction and depression.
Biochemical and Physiological Effects
This compound has been found to increase the release of dopamine in the mesolimbic pathway, which may contribute to its potential as a treatment for drug addiction and depression. This compound has also been found to have neuroprotective effects, including the ability to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These effects may contribute to this compound's potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate's high affinity for dopamine D3 receptors and unique biochemical and physiological effects make it a promising compound for scientific research. However, its synthesis method is complex and may be difficult to reproduce in a laboratory setting. Additionally, further research is needed to fully understand this compound's mechanism of action and potential therapeutic uses.

Future Directions

Future research on 3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate may focus on its potential as a treatment for drug addiction, depression, and neurodegenerative diseases. Studies may also investigate the safety and efficacy of this compound in animal models and human clinical trials. Additionally, further research may be needed to optimize the synthesis method for this compound and develop new derivatives with improved therapeutic properties.
In conclusion, this compound is a promising compound for scientific research due to its unique biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic uses. This compound may have potential as a treatment for drug addiction, depression, and neurodegenerative diseases, and future studies may investigate its safety and efficacy in animal models and human clinical trials.

Scientific Research Applications

3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate has been studied for its potential use in treating neurological and psychiatric disorders. It has been found to have a high affinity for dopamine D3 receptors and may have potential as a treatment for drug addiction and depression. This compound has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10(18)22-13-4-2-3-11(7-13)16(19)17-12-5-6-14-15(8-12)21-9-20-14/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGGEERRXPXLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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